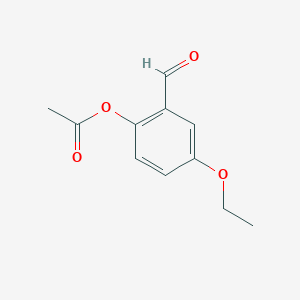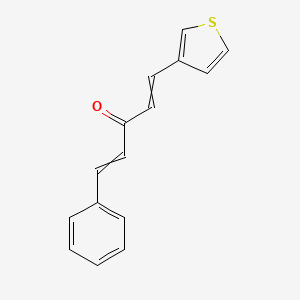
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- is a chiral compound with the molecular formula C16H16O It is known for its unique structural properties, which include two phenyl groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of acetophenone with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide. This method is favored due to its efficiency and the high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, blocking its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in diabetes management.
Comparación Con Compuestos Similares
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be compared with other similar compounds such as:
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines and its distinct structural difference of having only one phenyl group.
1,3-Diphenyl-2-propanone: Similar in having two phenyl groups but differs in the position of the methyl group.
2-Methyl-1,3-diphenyl-1,3-propanedione: Shares the diphenyl structure but has a different functional group arrangement.
The uniqueness of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- lies in its chiral nature and specific functional group positioning, which contribute to its distinct reactivity and applications.
Propiedades
Número CAS |
159345-12-7 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O/c1-13(12-14-8-4-2-5-9-14)16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-/m1/s1 |
Clave InChI |
SJWYBOAJDVDQBO-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


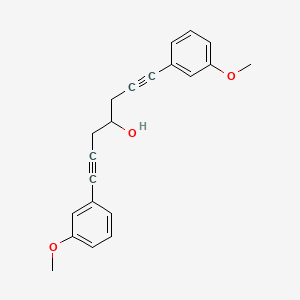

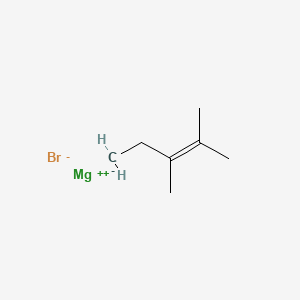
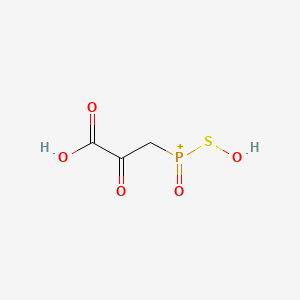
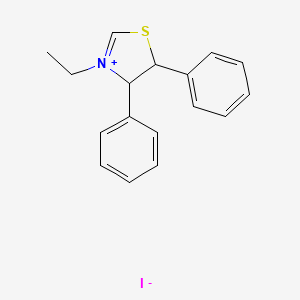
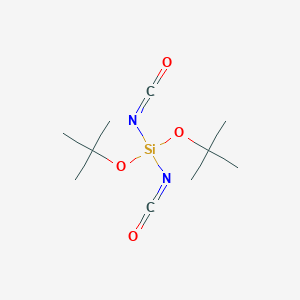
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
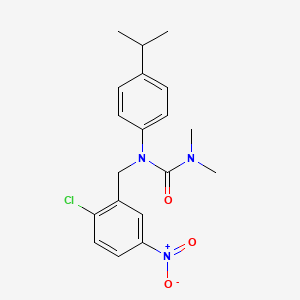
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
